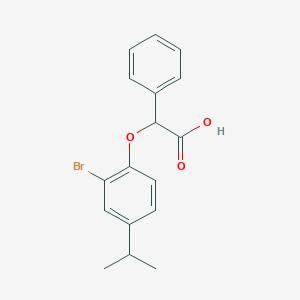

(2-Bromo-4-isopropylphenoxy)(phenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Bromo-4-isopropylphenoxy)(phenyl)acetic acid, also known as fenoprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It belongs to the propionic acid class of NSAIDs and is structurally similar to ibuprofen and naproxen.

Mécanisme D'action

Fenoprofen exerts its pharmacological effects by inhibiting the activity of both COX-1 and COX-2 enzymes. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that maintain normal physiological functions such as gastric mucosal protection and platelet aggregation. COX-2, on the other hand, is induced in response to inflammation and is responsible for the production of prostaglandins that cause pain and inflammation.

Biochemical and Physiological Effects:

Fenoprofen has been shown to reduce pain, inflammation, and fever in various animal models and clinical studies. It also exhibits antiplatelet activity by inhibiting the production of thromboxane A2, which is a potent vasoconstrictor and platelet aggregator. However, (2-Bromo-4-isopropylphenoxy)(phenyl)acetic acid has been associated with several adverse effects such as gastrointestinal bleeding, renal dysfunction, and cardiovascular events.

Avantages Et Limitations Des Expériences En Laboratoire

Fenoprofen is a widely used NSAID in laboratory experiments due to its well-established pharmacological profile and availability. It can be easily synthesized and purified, and its effects on COX enzymes and prostaglandin production can be measured using various biochemical and molecular techniques. However, its adverse effects on gastrointestinal, renal, and cardiovascular systems should be taken into consideration while designing experiments.

Orientations Futures

1. Development of novel (2-Bromo-4-isopropylphenoxy)(phenyl)acetic acid derivatives with improved pharmacological properties and reduced adverse effects.

2. Investigation of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of (2-Bromo-4-isopropylphenoxy)(phenyl)acetic acid.

3. Evaluation of the potential of (2-Bromo-4-isopropylphenoxy)(phenyl)acetic acid in the treatment of various inflammatory and autoimmune disorders.

4. Identification of biomarkers for predicting the efficacy and safety of (2-Bromo-4-isopropylphenoxy)(phenyl)acetic acid in clinical settings.

5. Exploration of the synergistic effects of (2-Bromo-4-isopropylphenoxy)(phenyl)acetic acid with other anti-inflammatory agents for the treatment of chronic pain and inflammation.

Méthodes De Synthèse

The synthesis of (2-Bromo-4-isopropylphenoxy)(phenyl)acetic acid involves the reaction of 2-bromo-4-isopropylphenol with phenylacetic acid in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.

Applications De Recherche Scientifique

Fenoprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain, inflammation, and fever. Fenoprofen is also known to inhibit the migration of leukocytes to the site of inflammation, thereby reducing swelling and tissue damage.

Propriétés

Formule moléculaire |

C17H17BrO3 |

|---|---|

Poids moléculaire |

349.2 g/mol |

Nom IUPAC |

2-(2-bromo-4-propan-2-ylphenoxy)-2-phenylacetic acid |

InChI |

InChI=1S/C17H17BrO3/c1-11(2)13-8-9-15(14(18)10-13)21-16(17(19)20)12-6-4-3-5-7-12/h3-11,16H,1-2H3,(H,19,20) |

Clé InChI |

IGSBLCRDMUDWBG-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=C(C=C1)OC(C2=CC=CC=C2)C(=O)O)Br |

SMILES canonique |

CC(C)C1=CC(=C(C=C1)OC(C2=CC=CC=C2)C(=O)O)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[2-(4-methoxyphenoxy)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B241156.png)

![5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241164.png)

![Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241177.png)

![Isopropyl [5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241178.png)

![Propyl [5-(4-tert-butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241180.png)

![Propyl [5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241183.png)

![(5-{[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B241185.png)

![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B241187.png)